molecular formula C11H15NO2 B12877554 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde CAS No. 92689-73-1

4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12877554
CAS No.: 92689-73-1
M. Wt: 193.24 g/mol
InChI Key: TVGORBUHWYUKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an acetyl group at the 4-position, a methyl group at the 5-position, a propyl group at the 1-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a suitable pyrrole derivative with an appropriate aldehyde or ketone. For example, the reaction of 5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde with acetic anhydride in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. Purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of enzymes involved in metabolic processes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the aromatic pyrrole ring can participate in π-π interactions with aromatic amino acids in protein active sites .

Comparison with Similar Compounds

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde
  • 5-Methyl-1-propyl-1H-pyrrole-2-carbaldehyde
  • 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Comparison: 4-Acetyl-5-methyl-1-propyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetyl group and a propyl group, which confer distinct chemical and physical properties. Compared to 4-Acetyl-1H-pyrrole-2-carbaldehyde, the additional methyl and propyl groups increase its hydrophobicity and may influence its reactivity and interactions with other molecules. The combination of these substituents makes it a valuable intermediate for the synthesis of diverse chemical entities .

Properties

CAS No.

92689-73-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-acetyl-5-methyl-1-propylpyrrole-2-carbaldehyde

InChI

InChI=1S/C11H15NO2/c1-4-5-12-8(2)11(9(3)14)6-10(12)7-13/h6-7H,4-5H2,1-3H3

InChI Key

TVGORBUHWYUKIQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=C1C=O)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.